molecular formula C8H5NaO4 B1323550 Sodium 4-hydroxyphenylglyoxylate CAS No. 54537-30-3

Sodium 4-hydroxyphenylglyoxylate

Cat. No. B1323550
CAS RN: 54537-30-3
M. Wt: 188.11 g/mol
InChI Key: SIZKOKCUGWOJMH-UHFFFAOYSA-M
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Description

Sodium 4-hydroxyphenylglyoxylate (4-HPG) is a small molecule that is widely used in biochemistry and physiology research. It is an important intermediate in the metabolism of phenylalanine, an amino acid found in many proteins, and is also used in the synthesis of various other compounds. 4-HPG has been studied extensively and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Research

Sodium 4-hydroxyphenylglyoxylate is utilized in the pharmaceutical industry for the synthesis of various compounds. For instance, it acts as an intermediate in the preparation of enzyme inhibitors, specifically in the development of renin inhibitory peptides. These peptides contain novel amino analogues of difluorostatine and have been shown to inhibit the enzyme renin, which is crucial in blood pressure regulation (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Neuroprotective Effects

Research indicates that compounds related to this compound, such as Sodium 4-phenylbutyrate, have neuroprotective effects. These compounds can act as chemical chaperones, reducing the load of mutant or mislocated proteins retained in the endoplasmic reticulum under conditions associated with diseases like cystic fibrosis and liver injury. This leads to a reduction in ER stress-induced apoptosis and inflammation, suggesting potential applications in treating cerebral ischemia and other neurological conditions (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).

Biomedical Applications

This compound derivatives are also explored for biomedical applications. For example, pH-sensitive hydrogels containing sodium oxybenzoate, a derivative of this compound, have been synthesized for potential use as pH-sensitive membranes in various medical applications. These hydrogels exhibit different degrees of swelling based on the pH level, which could be useful in targeted drug delivery systems (Allcock & Ambrosio, 1996).

Biochemical Research

In biochemical research, the metabolism of this compound and its analogues is studied for understanding various biochemical pathways. For instance, oxfenicine, a compound metabolized to 4-hydroxyphenylglyoxylate, inhibits fatty acid oxidation in the heart but not in the liver, demonstrating tissue-specific effects. This research contributes to our understanding of metabolic diseases and potential therapeutic interventions (Stephens, Higgins, Cook, & Harris, 1985).

Safety and Hazards

Sodium 4-hydroxyphenylglyoxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Sodium 4-hydroxyphenylglyoxylate plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, facilitating the conversion of phenylalanine to tyrosine and further to 4-hydroxyphenylpyruvate. These interactions are crucial for maintaining the balance of amino acids and phenolic compounds in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as protein kinases and transcription factors, thereby affecting gene expression and cellular responses. Additionally, this compound impacts cellular metabolism by altering the flux of metabolic intermediates and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as tyrosine aminotransferase, by binding to their active sites and preventing substrate access. This inhibition leads to changes in the levels of metabolic intermediates and affects downstream metabolic pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal impact on cellular function and metabolism. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses and metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and the metabolism of phenolic compounds. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, facilitating the conversion of phenylalanine to tyrosine and further to 4-hydroxyphenylpyruvate. These interactions are essential for maintaining the balance of amino acids and phenolic compounds in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and participates in biochemical reactions. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its role in cellular metabolism .

properties

IUPAC Name

sodium;2-(4-hydroxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZKOKCUGWOJMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15573-67-8 (Parent)
Record name Sodium 4-hydroxyphenylglyoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30202959
Record name Sodium 4-hydroxyphenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54537-30-3
Record name Sodium 4-hydroxyphenylglyoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-hydroxyphenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxyphenylglyoxylate
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